molecular formula C9H10N2 B13207047 7-methyl-1H-indol-3-amine

7-methyl-1H-indol-3-amine

Cat. No.: B13207047
M. Wt: 146.19 g/mol
InChI Key: JZAXROKMYYBGLW-UHFFFAOYSA-N
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Description

7-methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-indol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-1H-indol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbinol
  • 3,3’-Diindolylmethane
  • Indole-3-acetic acid

Uniqueness

7-methyl-1H-indol-3-amine is unique due to its specific methyl substitution at the 7th position, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to other indole derivatives .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

7-methyl-1H-indol-3-amine

InChI

InChI=1S/C9H10N2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5,11H,10H2,1H3

InChI Key

JZAXROKMYYBGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)N

Origin of Product

United States

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